![molecular formula C7H2F6 B3031005 1,2,4-Trifluoro-3-(trifluoromethyl)benzene CAS No. 122030-02-8](/img/structure/B3031005.png)
1,2,4-Trifluoro-3-(trifluoromethyl)benzene
Overview
Description
1,2,4-Trifluoro-3-(trifluoromethyl)benzene is a type of benzene that has a trifluoromethyl group attached to it . It has the molecular formula C7H5F3 and a molecular weight of 146.1098 . It is also known by other names such as α,α,α-Trifluorotoluene, (Trifluoromethyl)benzene, Benzenyl fluoride, Benzotrifluoride, and Benzylidyne fluoride .
Molecular Structure Analysis
The molecular structure of 1,2,4-Trifluoro-3-(trifluoromethyl)benzene can be viewed using Java or Javascript . The IUPAC Standard InChIKey for this compound is GETTZEONDQJALK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,2,4-Trifluoro-3-(trifluoromethyl)benzene is a liquid with a refractive index of n20/D 1.423 (lit.) . It has a boiling point of 88 °C/759 mmHg (lit.) and a density of 1.264 g/mL at 25 °C (lit.) .Scientific Research Applications
Organic Synthesis and Intermediates
2,3,6-Trifluorobenzotrifluoride serves as a valuable intermediate in organic synthesis. Chemists use it to create more complex molecules by introducing functional groups or modifying existing structures. Its trifluoromethyl group (–CF₃) can participate in diverse reactions, making it a versatile building block for drug discovery, agrochemicals, and materials science .
Fluorination Reactions
Fluorination is a crucial process in pharmaceutical and agrochemical research. This compound’s trifluoromethyl group provides a source of fluorine atoms, enabling chemists to selectively introduce fluorine into target molecules. Researchers use it to enhance drug potency, metabolic stability, and bioavailability .
Electrophilic Aromatic Substitution (EAS)
2,3,6-Trifluorobenzotrifluoride undergoes EAS reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. These reactions allow chemists to functionalize the benzene ring, leading to the synthesis of various derivatives. Applications include the creation of specialty chemicals, dyes, and pharmaceutical intermediates .
Materials Science and Surface Modification
The compound’s trifluoromethyl group imparts unique properties to materials. Researchers use it to modify surfaces, enhance hydrophobicity, and improve chemical resistance. Applications range from coatings for medical devices to superhydrophobic surfaces in microfluidics and electronics .
Fluorinated Polymers and Elastomers
2,3,6-Trifluorobenzotrifluoride contributes to the development of specialty polymers and elastomers. Its incorporation into polymer chains improves thermal stability, chemical resistance, and mechanical properties. These materials find use in gaskets, seals, O-rings, and other demanding applications .
Fluorinated Pharmaceuticals
The trifluoromethyl group enhances drug properties, such as lipophilicity and metabolic stability. Medicinal chemists incorporate it strategically into drug candidates to optimize pharmacokinetics and enhance therapeutic efficacy. Examples include antiviral agents, anti-inflammatory drugs, and kinase inhibitors .
Safety and Hazards
1,2,4-Trifluoro-3-(trifluoromethyl)benzene is classified as a flammable liquid and can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Mechanism of Action
2,3,6-Trifluorobenzotrifluoride, also known as 1,2,4-Trifluoro-3-(trifluoromethyl)benzene, is a compound with a molecular formula of C7H2F6 . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The compound is used as an intermediate in organic syntheses
Mode of Action
As an intermediate in organic syntheses , it likely interacts with other compounds to form new products, but the specifics of these interactions are dependent on the particular synthesis process.
Biochemical Pathways
As an intermediate in organic syntheses , it may be involved in various chemical reactions, but the specific pathways would depend on the other compounds present in the reaction.
Result of Action
As an intermediate in organic syntheses , its primary role is likely in the formation of new compounds, but the specific effects would depend on the particular synthesis process.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3,6-Trifluorobenzotrifluoride. For instance, it should be stored away from oxidizing agents and ignition sources, and in a cool, dry, and well-ventilated condition . These precautions help to maintain the stability of the compound and prevent unwanted reactions.
properties
IUPAC Name |
1,2,4-trifluoro-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUARSWVAZFNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(F)(F)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10559453 | |
Record name | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122030-02-8 | |
Record name | 1,2,4-Trifluoro-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10559453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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